molecular formula C15H21IN2S B14714730 2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide CAS No. 21176-82-9

2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide

Cat. No.: B14714730
CAS No.: 21176-82-9
M. Wt: 388.3 g/mol
InChI Key: GJHDIEVJSOHVOG-UHFFFAOYSA-M
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Description

2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide is an organic compound that belongs to the thiazolium family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide typically involves the condensation of a thiazole derivative with a dimethylaminophenyl compound. One common method is the Knoevenagel condensation reflux reaction, which is used to synthesize similar compounds . The reaction conditions often include a methanol medium and temperatures ranging from 30°C to 50°C to improve crystallization and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiazolium ring can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

21176-82-9

Molecular Formula

C15H21IN2S

Molecular Weight

388.3 g/mol

IUPAC Name

N,N-dimethyl-4-(3-methyl-4-propyl-1,3-thiazol-3-ium-2-yl)aniline;iodide

InChI

InChI=1S/C15H21N2S.HI/c1-5-6-14-11-18-15(17(14)4)12-7-9-13(10-8-12)16(2)3;/h7-11H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

GJHDIEVJSOHVOG-UHFFFAOYSA-M

Canonical SMILES

CCCC1=CSC(=[N+]1C)C2=CC=C(C=C2)N(C)C.[I-]

Origin of Product

United States

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